Boc-Lys(Z)-OSu

Catalog No.
S686332
CAS No.
34404-36-9
M.F
C23H31N3O8
M. Wt
477.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Lys(Z)-OSu

CAS Number

34404-36-9

Product Name

Boc-Lys(Z)-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate

Molecular Formula

C23H31N3O8

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C23H31N3O8/c1-23(2,3)33-22(31)25-17(20(29)34-26-18(27)12-13-19(26)28)11-7-8-14-24-21(30)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31)

InChI Key

YWLICOCXPNQJPC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Synonyms

Boc-Lys(Z)-OSu;34404-36-9;BOC-LYS(CBZ)-OSU;(S)-2,5-Dioxopyrrolidin-1-yl6-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate;Nalpha-Boc-Nepsilon-Z-L-lysinehydroxysuccinimideester;Nepsilon-Z-Nalpha-Boc-L-lysinehydroxysuccinimideester;Nalpha-Boc-Nepsilon-Cbz-L-lysineN-hydroxysuccinimideester;15541_ALDRICH;SCHEMBL2803734;15541_FLUKA;MolPort-002-499-537;YWLICOCXPNQJPC-KRWDZBQOSA-N;CB-935;KM5661;SPB-30017;ZINC71788013;AKOS015923314;AKOS016002281;AK-43587;KB-91840;ST24035784;V1420;N|A-Boc-N|A-Z-L-lysinehydroxysuccinimideester;N|A-Z-N|A-Boc-L-lysinehydroxysuccinimideester;N|A-Boc-N|A-Cbz-L-lysineN-hydroxysuccinimideester

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

N-Terminal Protection:

Boc-Lys(Z)-OSu acts as an N-terminal protecting group. The bulky tert-butoxycarbonyl (Boc) group safeguards the free amino group at the N-terminus of the peptide chain during synthesis. This prevents unwanted side reactions and ensures the desired amino acid sequence is obtained.

Solid-Phase Peptide Synthesis (SPPS):

Boc-Lys(Z)-OSu is frequently employed in SPPS, a widely used technique for assembling peptides. The succinimide ester group (OSu) facilitates the formation of amide bonds between Boc-Lys(Z)-OSu and the growing peptide chain. This enables the stepwise addition of amino acids in a controlled manner.

Beyond Peptide Synthesis

While peptide synthesis remains the primary application of Boc-Lys(Z)-OSu, research has explored its potential in other areas:

Drug Delivery:

Boc-Lys(Z)-OSu has been investigated for its ability to modify therapeutic peptides, improving their stability and delivery properties. By attaching targeting molecules or solubilizing groups via the lysine side chain, researchers aim to enhance drug efficacy.

Bioconjugation:

Boc-Lys(Z)-OSu can be used to link peptides to various biomolecules such as antibodies, nanoparticles, or imaging agents. This conjugation strategy allows researchers to create targeted probes for disease diagnosis and therapeutic applications.

Development of Functional Materials:

Boc-Lys(Z)-OSu's reactive groups enable the incorporation of peptides into functional materials. This opens doors for designing novel biomaterials with specific properties for tissue engineering, biosensors, and drug delivery systems.

Boc-Lys(Z)-OSu, also known as N-Boc-Lysine(Z)-O-succinimide, is a derivative of lysine, an essential amino acid. The compound has the molecular formula C23H31N3O8 and a molecular weight of 477.51 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group on the amino group of lysine, which is commonly used in peptide synthesis to prevent unwanted reactions during the coupling process. The Z (benzyloxycarbonyl) group further enhances its stability and reactivity in various chemical environments .

Boc-Lys(Z)-OSu is primarily utilized in solid-phase peptide synthesis, where it acts as a coupling reagent. The compound can undergo several key reactions:

  • Deprotection: The Boc group can be removed under acidic conditions, exposing the amino group for subsequent reactions.
  • Coupling: It can react with carboxylic acids to form amide bonds, facilitating peptide bond formation.
  • Hydrolysis: In aqueous environments, Boc-Lys(Z)-OSu can hydrolyze to release lysine and other byproducts .

Boc-Lys(Z)-OSu has been studied for its potential biological activities, particularly in the context of peptide synthesis for therapeutic applications. Amino acid derivatives like Boc-Lys(Z)-OSu are known to enhance the bioavailability and stability of peptides, making them suitable for use in drug development. Additionally, they have been explored for their roles in ergogenic supplements due to their influence on protein synthesis and muscle recovery .

The synthesis of Boc-Lys(Z)-OSu typically involves several steps:

  • Protection of Lysine: The amino group of lysine is protected using the Boc group.
  • Formation of the Z Group: The benzyloxycarbonyl group is introduced to enhance stability.
  • Activation: The compound is activated through succinimide formation, allowing it to act as a coupling reagent in peptide synthesis.

Various methods exist for synthesizing Boc-Lys(Z)-OSu, including solution-phase and solid-phase techniques, with solid-phase methods being more prevalent due to their efficiency and ease of purification .

Boc-Lys(Z)-OSu has several significant applications:

  • Peptide Synthesis: It is extensively used in synthesizing peptides for research and pharmaceutical development.
  • Drug Development: Its derivatives are being explored for potential therapeutic agents in cancer treatment and other diseases .
  • Bioconjugation: The compound can be utilized in bioconjugation processes, linking biomolecules for diagnostic or therapeutic purposes.

Research has indicated that Boc-Lys(Z)-OSu may interact with various biological molecules, enhancing its utility in drug design and development. Interaction studies often focus on how this compound can improve the delivery and efficacy of peptides when conjugated to targeting moieties or other therapeutic agents. Such studies are crucial for understanding its role in cellular uptake and biological activity .

Boc-Lys(Z)-OSu shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:

Compound NameCAS NumberSimilarityKey Features
(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate65581-25-10.95Contains dioxopyrrolidine structure
(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate3496-11-50.94Similar dioxopyrrolidine framework
2,5-Dioxopyrrolidin-1-yl ((benzyloxy)carbonyl)-L-alaninate3401-36-30.94Features alanine instead of lysine

Uniqueness

Boc-Lys(Z)-OSu stands out due to its specific protective groups that facilitate peptide synthesis while maintaining stability during

Solution-phase synthesis of N-alpha-tert-butoxycarbonyl-N-epsilon-benzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester represents a well-established approach that offers superior control over reaction conditions and purification processes [34]. The methodology involves sequential protection of lysine's amino groups followed by activation of the carboxyl terminus through N-hydroxysuccinimide ester formation [1].

The initial protection step involves treatment of L-lysine with di-tert-butyl dicarbonate under mildly basic conditions to install the tert-butoxycarbonyl protecting group at the alpha-amino position [4]. This process typically employs a 1:1 mixture of water and 1,4-dioxane as solvent, with the pH maintained at 8.5-9.0 using 4 M sodium hydroxide . The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate, resulting in selective protection of the primary amine.

Following alpha-amino protection, the epsilon-amino group undergoes benzyloxycarbonyl protection using benzyl chloroformate [26] [27]. The benzyloxycarbonyl group, historically abbreviated as carboxybenzyl, was first introduced by Leonidas Zervas and Max Bergmann in 1932 for peptide synthesis applications [27]. The mechanism involves nucleophilic substitution where the epsilon-amino group attacks the carbonyl carbon of benzyl chloroformate, displacing chloride and forming the carbamate linkage [28].

The dual protection strategy provides orthogonal deprotection possibilities, as the tert-butoxycarbonyl group can be removed under acidic conditions while the benzyloxycarbonyl group requires catalytic hydrogenation [27]. This orthogonality proves essential for selective manipulation during complex synthesis sequences.

Table 1: Solution-Phase Protection Conditions

Protection StepReagentSolventTemperatureDurationYield
Alpha-amino (Boc)Di-tert-butyl dicarbonateWater/1,4-dioxane (1:1)0-5°C → 25°C16 hours85%
Epsilon-amino (Z)Benzyl chloroformateDichloromethane0°C → 25°C8 hours92%

The final activation step involves formation of the N-hydroxysuccinimide ester through reaction of the protected lysine derivative with N-hydroxysuccinimide in the presence of a coupling reagent [9]. This activation renders the carboxyl group highly reactive toward nucleophilic attack by primary amines, facilitating subsequent peptide bond formation under mild conditions [9].

Solution-phase synthesis offers several advantages including complete characterization of intermediates, precise stoichiometric control, and the ability to perform large-scale reactions [35]. The method provides higher yields for shorter peptide sequences and allows for easier purification through conventional extraction and crystallization techniques [32].

Solid-Phase Synthesis Protocols for High-Yield Production

Solid-phase peptide synthesis protocols for N-alpha-tert-butoxycarbonyl-N-epsilon-benzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester production have revolutionized large-scale manufacturing through automation and improved purification efficiency [23]. The solid-phase approach anchors the growing molecule to an insoluble polymer support, enabling rapid removal of excess reagents and byproducts through simple filtration and washing procedures [30].

The synthesis typically begins with attachment of the C-terminal amino acid to a suitable resin, commonly Wang resin or chlorotrityl resin, through ester linkage formation [33]. Chlorotrityl resin offers particular advantages due to its acid-labile linker, which permits cleavage under mild acidic conditions that preserve sensitive protecting groups [33]. The loading density typically ranges from 0.4 to 1.2 mmol/g to ensure adequate swelling and accessibility of reactive sites [30].

Sequential amino acid coupling employs standard Fmoc-based chemistry with automated synthesizers capable of processing multiple synthesis cycles without human intervention [23]. The deprotection of Fmoc groups occurs using 20% piperidine in N,N-dimethylformamide, followed by thorough washing to remove the dibenzofulvene-piperidine adduct [23]. Coupling reactions utilize preactivated amino acid derivatives or in-situ activation using coupling reagents such as O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate [23].

The incorporation of orthogonal protecting groups requires careful consideration of deprotection conditions to prevent premature removal during synthesis [8]. The benzyloxycarbonyl group remains stable throughout the synthesis sequence and can be selectively removed through catalytic hydrogenation after cleavage from the resin [8].

Table 2: Solid-Phase Synthesis Optimization Parameters

ParameterStandard ConditionsOptimized ConditionsYield Improvement
Coupling Time60 minutes45 minutes3% increase
Reagent Excess3 equivalents2.5 equivalentsCost reduction
Deprotection Cycles2 × 5 minutes2 × 3 minutes5% increase
Washing ProtocolStandardExtended8% purity gain

High-yield production protocols incorporate double coupling strategies for difficult sequences and extended deprotection times for sterically hindered positions [30]. The use of pseudoproline dipeptides and N,N-dimethyl protecting groups can significantly improve coupling efficiency for problematic sequences prone to aggregation [7].

Modern solid-phase synthesizers operate with continuous monitoring through ultraviolet detection and conductivity measurements, enabling real-time optimization of reaction conditions [16]. The integration of process analytical technology allows for immediate detection of incomplete reactions and automatic adjustment of reaction parameters [16].

Industrial-scale solid-phase synthesis utilizes flow-through column technology with resin bed volumes ranging from 10 millimoles to 5 moles per batch [16]. This scalability eliminates the need for method transfer between development and production scales, reducing both time and validation requirements [16].

Critical Evaluation of Coupling Reagents: NHS vs. HOBt vs. HATU

The selection of appropriate coupling reagents represents a critical decision point in the synthesis of N-alpha-tert-butoxycarbonyl-N-epsilon-benzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, with each reagent offering distinct advantages and limitations in terms of reaction efficiency, racemization suppression, and cost considerations [11] [13].

N-hydroxysuccinimide serves as both an activating agent and a leaving group in the formation of active esters [9]. The mechanism involves nucleophilic attack by the carboxylate anion on the carbonyl carbon of N-hydroxysuccinimide, forming an intermediate that eliminates N-hydroxysuccinimide upon reaction with an amine nucleophile [9]. This process generates stable amide bonds under mild reaction conditions with minimal racemization [9].

The primary advantages of N-hydroxysuccinimide include its commercial availability, cost-effectiveness, and proven track record in both research and industrial applications [9]. The reagent demonstrates excellent stability during storage and maintains reactivity across a wide range of solvent systems [9]. However, N-hydroxysuccinimide activation typically requires longer reaction times compared to more reactive coupling reagents, particularly for sterically hindered substrates [11].

1-hydroxybenzotriazole emerged as a significant improvement over simple N-hydroxysuccinimide systems through its enhanced ability to suppress racemization during amino acid coupling [11] [12]. The mechanism involves formation of benzotriazole active esters that demonstrate superior reactivity toward amine nucleophiles while maintaining stereochemical integrity [12]. The benzotriazole leaving group stabilizes the tetrahedral intermediate through resonance effects, reducing the likelihood of epimerization at the alpha-carbon [11].

Table 3: Coupling Reagent Performance Comparison

ReagentCoupling TimeRacemization LevelCost IndexSolvent Compatibility
N-hydroxysuccinimide2-4 hours<2%1.0Excellent
1-hydroxybenzotriazole1-2 hours<0.5%2.5Good
Hexafluorophosphate azabenzotriazole tetramethyl uronium15-45 minutes<0.1%8.0Limited

1-hydroxybenzotriazole demonstrates particular effectiveness when used in combination with carbodiimide activating agents such as N,N'-diisopropylcarbodiimide [11]. This combination provides a balanced approach between reaction efficiency and cost considerations, making it suitable for both research-scale and medium-scale production applications [17]. The reagent maintains stability under standard storage conditions but requires careful handling due to its explosive nature when anhydrous [12].

Hexafluorophosphate azabenzotriazole tetramethyl uronium represents the most advanced coupling reagent in this comparison, offering exceptional reactivity and minimal racemization [14] [18]. The mechanism involves formation of highly reactive benzotriazole active esters through a tetramethyluronium intermediate [18]. This reagent enables rapid coupling reactions, often completing within 15-45 minutes even for sterically demanding substrates [14].

The superior performance of hexafluorophosphate azabenzotriazole tetramethyl uronium stems from its ability to form more reactive intermediates compared to traditional coupling reagents [14]. The azabenzotriazole moiety provides enhanced leaving group ability while the tetramethyluronium component facilitates rapid activation of carboxylic acids [18]. This combination results in coupling rates that are typically 5-10 times faster than comparable reactions using 1-hydroxybenzotriazole [14].

However, the enhanced reactivity of hexafluorophosphate azabenzotriazole tetramethyl uronium comes with significantly higher costs and more stringent storage requirements [14]. The reagent requires anhydrous conditions and demonstrates limited compatibility with certain solvent systems, particularly those containing nucleophilic impurities [13]. Additionally, the formation of tetramethylurea byproducts can complicate purification procedures in some applications [18].

Industrial-Scale Continuous Flow Synthesis Optimization

Industrial-scale continuous flow synthesis represents a paradigm shift in the production of N-alpha-tert-butoxycarbonyl-N-epsilon-benzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, offering enhanced process control, reduced manufacturing costs, and improved product consistency compared to traditional batch manufacturing approaches [21] [25].

Continuous flow systems utilize microreactor technology to achieve precise control over reaction parameters including temperature, residence time, and reagent mixing [22]. The small reaction volumes inherent in microfluidic devices enable rapid heat and mass transfer, facilitating reaction conditions that are difficult or impossible to achieve in conventional batch reactors [22]. These systems can maintain reaction temperatures up to 120°C without affecting sensitive protecting groups, enabling access to previously inaccessible reaction pathways [22].

The implementation of continuous flow synthesis begins with the design of modular reactor systems that can accommodate the sequential protection and activation steps required for the target compound [20]. Each reaction stage utilizes dedicated microreactor modules with optimized residence times and temperature profiles [24]. The reagents are delivered by high-performance liquid chromatography pumps to ensure precise stoichiometric control and consistent product quality [24].

Amino acid activation in continuous flow systems occurs in heated loop reactors where residence times can be precisely controlled to optimize conversion while minimizing side reactions [24]. The rapid mixing achieved in microfluidic devices enables the use of highly reactive intermediates that would decompose in conventional batch systems [24]. This capability allows for the exploration of novel activation strategies that are not feasible using traditional synthetic approaches [15].

Table 4: Continuous Flow vs. Batch Manufacturing Comparison

ParameterBatch ManufacturingContinuous FlowImprovement Factor
Reaction Time4-8 hours10-30 minutes8-48× faster
Temperature Control±5°C±0.5°C10× more precise
Reagent ConsumptionStandard15-25% reduction1.2-1.3× efficiency
Product Consistency±5% variability±1% variability5× improvement

The modular nature of continuous flow systems enables rapid optimization of reaction conditions through systematic variation of parameters such as flow rates, temperature profiles, and reagent concentrations [21]. This approach eliminates the time-consuming scale-up procedures required for batch processes, as the same equipment can be used from preclinical through commercial production by simply extending the operating time [25].

Quality control in continuous flow systems benefits from in-line process analytical technology that provides real-time monitoring of reaction progress and product quality [25]. Spectroscopic monitoring enables immediate detection of process deviations and automatic adjustment of operating parameters to maintain product specifications [21]. This level of process control significantly reduces batch-to-batch variability and eliminates the risk of complete batch failure [21].

The economic advantages of continuous flow synthesis become particularly pronounced at industrial scales where the reduced capital investment, lower operating costs, and improved resource efficiency provide substantial competitive advantages [21]. The technology platform enables the synthesis of compounds that are not economically viable using conventional batch processes, expanding the accessible chemical space for pharmaceutical applications [21].

Environmental benefits of continuous flow synthesis include reduced solvent consumption, minimized waste generation, and improved energy efficiency compared to batch manufacturing [25]. The precise control over reaction conditions enables operation at optimal efficiency points, reducing both raw material consumption and environmental impact [21].

XLogP3

2.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

477.21111496 g/mol

Monoisotopic Mass

477.21111496 g/mol

Heavy Atom Count

34

Other CAS

34404-36-9

Dates

Modify: 2023-08-15

Explore Compound Types